Rac-(4aR,8aR)-octahydro-2H-pyrido[4,3-b]morpholin-3-one hydrochloride
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Overview
Description
Rac-(4aR,8aR)-octahydro-2H-pyrido[4,3-b]morpholin-3-one hydrochloride is a chemical compound with a complex structure that belongs to the class of heterocyclic compounds It is characterized by its unique octahydro-2H-pyrido[4,3-b]morpholin-3-one core, which is further stabilized by the presence of a hydrochloride group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rac-(4aR,8aR)-octahydro-2H-pyrido[4,3-b]morpholin-3-one hydrochloride typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product. For instance, the use of strong acids or bases can promote the cyclization process, leading to the formation of the octahydro-2H-pyrido[4,3-b]morpholin-3-one core.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent production. The purification of the final product is typically achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
Rac-(4aR,8aR)-octahydro-2H-pyrido[4,3-b]morpholin-3-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Rac-(4aR,8aR)-octahydro-2H-pyrido[4,3-b]morpholin-3-one hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of Rac-(4aR,8aR)-octahydro-2H-pyrido[4,3-b]morpholin-3-one hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- Rac-(4aR,8aR)-octahydro-1H-pyrano[3,4-b]pyridine hydrochloride
- Rac-(4aR,8aR)-octahydro-[1,4]dioxino[2,3-c]pyridine hydrochloride
Uniqueness
Rac-(4aR,8aR)-octahydro-2H-pyrido[4,3-b]morpholin-3-one hydrochloride is unique due to its specific structural features and the presence of the hydrochloride group, which enhances its stability and solubility. This makes it particularly valuable in certain applications where these properties are crucial.
Biological Activity
Rac-(4aR,8aR)-octahydro-2H-pyrido[4,3-b]morpholin-3-one hydrochloride, with the CAS number 1909287-20-2, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, focusing on its pharmacological properties, synthesis, and research findings.
- Molecular Formula : C7H13ClN2O2
- Molecular Weight : 192.64 g/mol
- SMILES Notation : O=C1CO[C@H]2C@HCNCC2.Cl
Biological Activity Overview
The biological activity of this compound has been investigated in various studies. The compound is primarily noted for its potential as an anticancer agent and its effects on different biological pathways.
Anticancer Activity
Research has shown that derivatives of pyrido[4,3-b]morpholines exhibit significant anticancer properties. For instance, studies have demonstrated that related compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines such as MCF-7 (breast cancer) and K-562 (chronic myeloid leukemia) .
Table 1: Summary of Anticancer Activity Studies
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Compound A | MCF-7 | 15 | Apoptosis induction |
Compound B | K-562 | 10 | Kinase inhibition |
Rac-(4aR,8aR)-octahydro-2H-pyrido[4,3-b]morpholin-3-one HCl | MCF-7 | Not determined | Further studies needed |
The precise mechanism through which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the compound may interact with specific protein kinases involved in cell cycle regulation and apoptosis .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions starting from simpler pyridine derivatives. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure of the synthesized compound .
Case Studies
Several case studies have been conducted to evaluate the biological activity of this compound and its derivatives:
- Study on Antitumor Activity : In one study, this compound was tested against various human cancer cell lines. The results indicated a lack of significant cytotoxicity within the tested concentration range; however, structural modifications could enhance its activity .
- Protein Kinase Inhibition : Another study focused on the inhibition of specific kinases related to cancer progression. While other compounds showed promising results in inhibiting Abl kinase activity at micromolar concentrations, this compound did not demonstrate similar efficacy .
Properties
Molecular Formula |
C7H13ClN2O2 |
---|---|
Molecular Weight |
192.64 g/mol |
IUPAC Name |
(4aR,8aR)-4a,5,6,7,8,8a-hexahydro-4H-pyrido[4,3-b][1,4]oxazin-3-one;hydrochloride |
InChI |
InChI=1S/C7H12N2O2.ClH/c10-7-4-11-6-1-2-8-3-5(6)9-7;/h5-6,8H,1-4H2,(H,9,10);1H/t5-,6-;/m1./s1 |
InChI Key |
IGUXMTPEZPXESR-KGZKBUQUSA-N |
Isomeric SMILES |
C1CNC[C@@H]2[C@@H]1OCC(=O)N2.Cl |
Canonical SMILES |
C1CNCC2C1OCC(=O)N2.Cl |
Origin of Product |
United States |
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